molecular formula C12H11ClN2O2S B12210759 Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate

Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate

Cat. No.: B12210759
M. Wt: 282.75 g/mol
InChI Key: PGXZKUFWTWLJIH-UHFFFAOYSA-N
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Description

(3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the third position and a sulfanyl-acetic acid ethyl ester moiety at the second position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dicarbonyl compounds.

    Thioether Formation: The sulfanyl group is introduced by reacting the quinoxaline derivative with a thiol compound under basic conditions.

    Esterification: Finally, the acetic acid ethyl ester moiety is introduced through esterification using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Amino or thio-substituted quinoxaline derivatives.

Scientific Research Applications

(3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, fluorescent materials, and organic sensitizers for solar cell applications.

Mechanism of Action

The mechanism of action of (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways, leading to its observed biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a similar core structure but lacking the chloro and sulfanyl-acetic acid ethyl ester groups.

    2,3-Dichloroquinoxaline: Contains two chloro groups but lacks the sulfanyl-acetic acid ethyl ester moiety.

    Quinoxaline-2-thiol: Contains a thiol group but lacks the chloro and acetic acid ethyl ester groups.

Uniqueness: (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester is unique due to the presence of both the chloro and sulfanyl-acetic acid ethyl ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

ethyl 2-(3-chloroquinoxalin-2-yl)sulfanylacetate

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-10(16)7-18-12-11(13)14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3

InChI Key

PGXZKUFWTWLJIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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